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Compound of Interest

4-(Bis(4-
Compound Name:
iodophenyl)amino)benzaldehyde

Cat. No.: B1400577

An In-depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties,
Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-(Bis(4-
iodophenyl)amino)benzaldehyde (CAS No. 808758-81-8), a key intermediate in the fields of
materials science and advanced organic synthesis. Tailored for researchers, chemists, and
professionals in drug development and electronics, this guide synthesizes core chemical
properties, proven synthetic methodologies, and critical application insights to facilitate its
effective use in research and development.

Core Molecular Profile and Physicochemical
Properties

4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative characterized by a
central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl
(benzaldehyde) group. This unique structure, combining the electron-rich triarylamine core with
a reactive aldehyde functionality and heavy iodine atoms, imparts distinct electronic and
chemical properties.

Chemical Structure
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The molecule's structure is foundational to its function, particularly in optoelectronic

applications where the triphenylamine core serves as a robust hole-transporting moiety.[1]

Caption: Chemical structure of 4-(Bis(4-iodophenyl)amino)benzaldehyde.

Physicochemical Data

The compound is a solid at room temperature, with properties conducive to its use as a

precursor in both solution-based and vapor-deposition processes.[2][3]

Property Value Source(s)

CAS Number 808758-81-8 [4][5]

Molecular Formula C19H13l2NO [41[6]

Molecular Weight 525.13 g/mol [41[5]
Slightly pale yellow to orange

Appearance g ypaiey ? [4][6]
solid/powder

Melting Point 139 - 143 °C [5][6]

) >95.0% (Commercially

Purity ] [2][4]
available)

Boiling Point 560.6 + 45.0 °C (Predicted) [6]

Density 1.899 + 0.06 g/cm? (Predicted) [6]

Storage Conditions

2-8°C, under inert atmosphere,

keep in dark place

[6]7]

Solubility

Soluble in common organic
solvents like THF, DMF, and

chlorinated solvents.

Inferred from typical reaction

conditions.

Synthesis and Purification

The synthesis of unsymmetrical triarylamines such as 4-(Bis(4-

iodophenyl)amino)benzaldehyde is most reliably achieved through transition metal-catalyzed
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cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are
the premier methods for constructing the C-N bonds central to the triarylamine core.[8][9]

Representative Synthesis: Ligand-Accelerated Ulilmann
Condensation

The Ullimann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust
and scalable method for this transformation. The use of a ligand, such as 1,10-phenanthroline,
dramatically lowers the required reaction temperature and improves yields.[10] The aryl iodide
substrates are particularly reactive under these conditions.[1]

Reaction: 4-Aminobenzaldehyde + 2 eq. 1,4-Diiodobenzene - 4-(Bis(4-
iodophenyl)amino)benzaldehyde

Caption: General workflow for Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature procedures for
Ulimann condensations and should be adapted and optimized for specific laboratory
conditions.[1][10]

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and
backfilled with an inert atmosphere (Nitrogen or Argon).

» Reagent Addition: To the flask, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2
eq), potassium carbonate (K2COs, 4.0 eq, finely ground), copper(l) iodide (Cul, 0.10 eq), and
1,10-phenanthroline (0.20 eq).

¢ Solvent Addition: Anhydrous toluene or DMF is added via cannula to provide a reaction
concentration of approximately 0.5 M with respect to the 4-aminobenzaldehyde.

¢ Reaction Execution: The reaction mixture is heated to 110-130 °C with vigorous stirring. The
reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the
starting amine is consumed (typically 24-48 hours).
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e Workup: The mixture is cooled to room temperature and filtered through a pad of celite to
remove insoluble inorganic salts. The filtrate is diluted with ethyl acetate and washed
sequentially with saturated aqueous ammonium chloride and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate (NazSOa), filtered, and
concentrated under reduced pressure. The resulting crude solid is purified by flash column
chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure
product.

Spectroscopic Characterization (Predictive
Analysis)

While specific, published spectra for this exact molecule are not readily available, its
characteristic spectroscopic features can be reliably predicted based on its constituent
functional groups and data from analogous compounds.

'H NMR Spectroscopy

The H NMR spectrum is expected to show distinct signals for the aldehydic and aromatic
protons.
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Predicted
Chemical Shift

(6, ppm)

Multiplicity

# of Protons

Assignment

Rationale &
Comparative
Data

9.8-10.0

Singlet (s)

1H

Aldehydic proton
(-CHO)

Aldehydic
protons are
highly deshielded
and typically
appear in this
region as a sharp
singlet.[11]

7.7-79

Doublet (d)

2H

Aromatic protons
ortho to -CHO

The electron-
withdrawing
aldehyde group
deshields the
ortho protons. A
similar pattern is
seenin 4-
bromobenzaldeh
yde.[11]

76-7.8

Doublet (d)

4H

Aromatic protons

ortho to lodine

Protons on the
iodophenyl rings
ortho to the

iodine atom.

69-71

Doublet (d)

2H

Aromatic protons
meta to -CHO

These protons
are shielded
relative to the
ortho protons
and coupled to

them.
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6.8-7.0

Doublet (d)

Aromatic protons

4H

meta to lodine

Protons on the
iodophenyl rings
meta to the
iodine atom and
ortho to the

amine nitrogen.

13C NMR Spectroscopy

The 3C NMR spectrum will be characterized by the downfield aldehyde carbon and multiple

signals in the aromatic region.

Predicted Chemical Shift

(3, ppm)

Assignment

Rationale

190 - 192

Aldehyde Carbonyl (C=0)

The carbonyl carbon of an
aldehyde is characteristically
found in this downfield region.
[12]

145 - 155

Aromatic C-N (benzaldehyde
ring)

The carbon atom directly
attached to the electron-
donating amine group is
shifted downfield.

138 - 145

Aromatic C-N (iodophenyl

rings)

Quaternary carbons attached

to the central nitrogen.

130 - 138

Aromatic C-H & C-I

The aromatic carbons will
appear in this range, with the
carbon bearing the iodine (C-I)
appearing further upfield
(approx. 90-100 ppm).

115-125

Aromatic C-H

Aromatic carbons ortho and
meta to the various

substituents.
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FTIR Spectroscopy

The infrared spectrum provides clear evidence for the key functional groups.

Predicted .

. . . Rationale &
Wavenumber Vibrational Mode Functional Group .
( 1 Comparative Data
cm-

The characteristic
~2820, ~2720 C-H Stretch Aldehyde (-CHO) Fermi doublet for an
aldehyde C-H stretch.

A strong, sharp
absorption band

1690 - 1710 C=0 Stretch Aldehyde (Aryl) typical for an aromatic
aldehyde carbonyl.
[13]

Medium to strong

absorptions from the

1580 - 1600 C=C Stretch Aromatic Ring )
stretching of the
benzene rings.
Characteristic

1250 - 1350 C-N Stretch Triarylamine stretching vibration for

the aryl C-N bond.

A strong out-of-plane

) ] bending vibration
p-disubstituted o
~820 C-H Bend indicating 1,4-
benzene _ o
disubstitution on the

aromatic rings.[14]

Chemical Reactivity and Applications

The molecule's utility stems from the dual reactivity of its functional groups: the triarylamine
core and the benzaldehyde moiety.

Reactivity of the Aldehyde Group
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The aldehyde group is a versatile synthetic handle, enabling a wide range of subsequent

transformations. It readily undergoes nucleophilic addition and condensation reactions.[15]

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)
to form C=C bonds, extending conjugation.

Wittig Reaction: Conversion of the C=0 group to a C=C double bond, allowing for the
attachment of various vinyl groups.

Reductive Amination: Formation of a new amine by reacting the aldehyde with a primary or
secondary amine, followed by reduction of the intermediate imine.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a
primary alcohol, providing further synthetic pathways.

Properties and Role in OLEDs

The triarylamine core is an excellent hole-transporting material (HTM).[1] This property is

central to its application in Organic Light-Emitting Diodes (OLEDS).[2][3]

Caption: Role of a triarylamine-based material in an OLED device.

In an OLED, when a voltage is applied:

Hole Injection: The anode injects holes (positive charges) into the Hole Transport Layer
(HTL).

Hole Transport: The triarylamine derivative facilitates the "hopping" of these holes through
the HTL towards the emissive layer. This occurs via the formation of stable radical cations on
the nitrogen atoms.

Recombination: In the emissive layer, holes from the HTL recombine with electrons from the
Electron Transport Layer (ETL).

Light Emission: This recombination forms an excited state (exciton) which then decays
radiatively, emitting light.
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The aldehyde group on 4-(Bis(4-iodophenyl)amino)benzaldehyde allows it to be chemically
incorporated into polymers or larger molecular structures, creating custom materials for
optimized HTLs or even emissive layers. The heavy iodine atoms can also influence
photophysical properties through the heavy-atom effect, potentially enhancing
phosphorescence in certain applications.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

e Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).[7]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

o Storage: The compound is noted to be air-sensitive and should be stored under an inert gas
(e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dark, and dry place.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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